Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-
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Overview
Description
Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification steps are also crucial in the industrial synthesis to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar in structure but lacks the nitrophenyl group.
Phenoxyacetamide derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
61154-67-4 |
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Molecular Formula |
C15H15N3O5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[benzyl-(2-nitrophenyl)sulfamoyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c16-15(19)11-24(22,23)17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,19) |
InChI Key |
DJCCNZVWKHCHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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